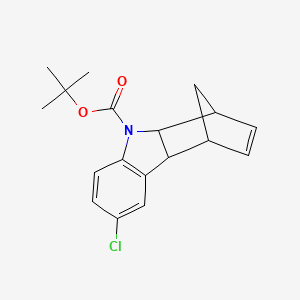
tert-Butyl 6-chloro-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 6-chloro-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic electronics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-chloro-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the carbazole core, chlorination, and esterification with tert-butyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be cost-effective and environmentally friendly, with considerations for waste management and recycling of solvents and reagents.
化学反応の分析
Types of Reactions
tert-Butyl 6-chloro-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydro or tetrahydro derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups, such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized carbazole derivatives.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl 6-chloro-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of new materials with unique properties.
Biology
In biological research, this compound is studied for its potential pharmacological activities. Carbazole derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of tert-Butyl 6-chloro-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds include other carbazole derivatives, such as:
- 6-chloro-1,4,4a,9a-tetrahydro-9H-carbazole-9-carboxylate
- tert-Butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
Uniqueness
tert-Butyl 6-chloro-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C18H20ClNO2 |
|---|---|
分子量 |
317.8 g/mol |
IUPAC名 |
tert-butyl 5-chloro-9-azatetracyclo[9.2.1.02,10.03,8]tetradeca-3(8),4,6,12-tetraene-9-carboxylate |
InChI |
InChI=1S/C18H20ClNO2/c1-18(2,3)22-17(21)20-14-7-6-12(19)9-13(14)15-10-4-5-11(8-10)16(15)20/h4-7,9-11,15-16H,8H2,1-3H3 |
InChIキー |
VEXYCZWTAYONHG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C2C3CC(C2C4=C1C=CC(=C4)Cl)C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


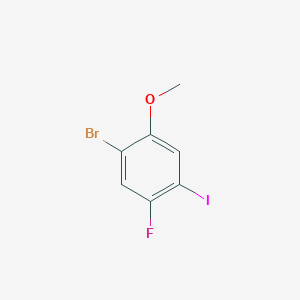



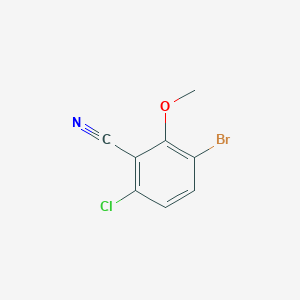
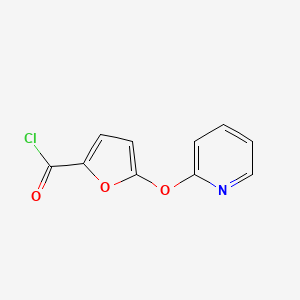

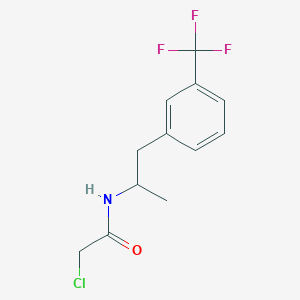
![4-Methoxyisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12850301.png)
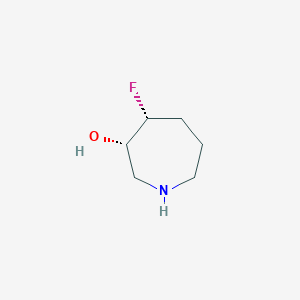
![2',3'-Dihydro-1'H-spiro[piperidine-3,4'-quinoline]](/img/structure/B12850317.png)
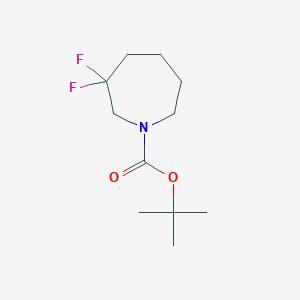
![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid](/img/structure/B12850346.png)
![tert-Butyl 5-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B12850359.png)
